molecular formula C10H14O2 B6214223 2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde CAS No. 2641051-64-9

2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde

Cat. No.: B6214223
CAS No.: 2641051-64-9
M. Wt: 166.2
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Description

2-oxatricyclo[3311,3,7]decane-1-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure

Properties

CAS No.

2641051-64-9

Molecular Formula

C10H14O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The exact methods used in industrial settings are often closely guarded trade secrets, but they generally involve similar principles to those used in laboratory synthesis, with adjustments for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies many of its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid
  • 2-oxatricyclo[3.3.1.1,3,7]decane-1-methanol

Uniqueness

2-oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde is unique due to its specific tricyclic structure and the presence of an aldehyde group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

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